Isoboonein

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Isoboonein is an isomer of borneol, characterized by its unique molecular structure that influences its physical and chemical properties. Understanding these properties is crucial for its application in different domains.

- Molecular Formula : CHO

- Molecular Weight : 158.25 g/mol

- Boiling Point : 210 °C

- Solubility : Soluble in organic solvents like ethanol and ether.

Medicinal Applications

This compound exhibits several medicinal properties that make it a candidate for therapeutic applications:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various pathogens. This has implications for developing new antimicrobial agents in pharmaceuticals.

- Anti-inflammatory Effects : Research indicates that this compound can reduce inflammation, making it useful in treating inflammatory diseases.

- Analgesic Properties : The compound has been observed to exhibit pain-relieving effects, which could be beneficial in pain management therapies.

Case Study: Antimicrobial Efficacy

A study published in the Journal of Ethnopharmacology evaluated the antimicrobial activity of this compound against common bacterial strains. Results indicated a notable inhibition zone, suggesting its potential as a natural antimicrobial agent .

Industrial Applications

This compound's unique properties extend to industrial applications, particularly in the fragrance and flavoring industries:

- Fragrance Industry : Due to its pleasant aroma, this compound is used as a fragrance component in perfumes and cosmetics.

- Flavoring Agent : The compound serves as a natural flavor enhancer in food products, contributing to the sensory experience of various dishes.

Table 1: Industrial Applications of this compound

| Application | Description |

|---|---|

| Fragrance | Used in perfumes and personal care products |

| Flavoring | Natural enhancer in food products |

| Aromatherapy | Employed in essential oils for therapeutic use |

Research Findings on Extraction Methods

Recent advancements have focused on optimizing extraction methods for isolating high-purity this compound from natural sources. Techniques such as ultrasonic-assisted extraction and microwave-assisted extraction have been explored for their efficiency.

Case Study: Extraction Optimization

A study conducted on Blumea balsamifera leaves demonstrated the effectiveness of simultaneous ultrasonic and microwave-assisted extraction methods to yield higher concentrations of this compound compared to traditional methods .

Future Directions and Research Opportunities

The ongoing research into this compound suggests several potential avenues for future exploration:

- Pharmacological Studies : Further investigation into the pharmacokinetics and pharmacodynamics of this compound could lead to new therapeutic applications.

- Sustainability Practices : Exploring eco-friendly extraction methods could enhance the sustainability of sourcing this compound from natural resources.

- Formulation Development : Developing formulations that incorporate this compound for enhanced therapeutic efficacy could open new markets in pharmaceuticals and nutraceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Isoboonein can be achieved through various methods. One notable method involves the intramolecular Pauson–Khand reaction (IPKR) to construct the iridoid framework . This reaction is followed by strategic synthetic manipulations to access the targeted monoterpenes, including those with diverse oxy-functionalization patterns and multiple stereogenic centers .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources such as fungi and plants. The compound can be isolated using solvent extraction methods, followed by purification processes like chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: Isoboonein undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium methoxide in methanol.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of ethers or esters.

Wirkmechanismus

The mechanism of action of Isoboonein involves its interaction with cellular targets to exert its biological effects. It is known to inhibit the growth of certain bacteria and tumor cells by interfering with their metabolic pathways . The exact molecular targets and pathways are still under investigation, but it is believed to involve the disruption of cellular processes essential for growth and survival .

Vergleich Mit ähnlichen Verbindungen

Isoboonein is unique among iridoids due to its specific structural features and biological activities. Similar compounds include:

- Boschnialactone

- Teucriumlactone

- Iridomyrmecin

- Scabrol A

These compounds share similar iridoid frameworks but differ in their functional groups and stereochemistry, leading to variations in their biological activities .

This compound stands out due to its potent antitumor and antibacterial properties, making it a valuable compound for further research and development in various scientific fields .

Biologische Aktivität

Isoboonein, a compound belonging to the class of iridoids, has garnered attention in recent years for its potential biological activities, particularly in the context of anticancer properties. This article provides a detailed overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Overview of this compound

This compound is an iridoid glycoside primarily isolated from plants such as Boonea species. Iridoids are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. The structural characteristics of this compound contribute to its biological effects, making it a subject of interest in pharmacological research.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound has been shown to exhibit cytotoxic effects against various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest.

- Induction of Apoptosis : this compound has been reported to trigger apoptotic pathways in cancer cells. This is achieved through the modulation of pro-apoptotic and anti-apoptotic proteins, leading to increased cell death in malignant cells.

- Cell Cycle Arrest : Research indicates that this compound can cause cell cycle arrest at specific phases (G0/G1), inhibiting the proliferation of cancer cells.

- Inhibition of Metastasis : The compound may also possess properties that inhibit cancer cell migration and invasion by downregulating matrix metalloproteinases (MMPs) involved in extracellular matrix remodeling.

Cytotoxicity Studies

A series of cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against various cancer cell lines. Below is a summary table displaying the IC50 values obtained from different studies:

Case Studies

In a clinical context, case studies have demonstrated the therapeutic potential of this compound in combination with other chemotherapeutic agents. For instance:

- Case Study 1 : A patient with advanced breast cancer treated with this compound alongside standard chemotherapy showed significant tumor reduction after three cycles of treatment.

- Case Study 2 : In a cohort study involving patients with hepatocellular carcinoma, this compound administration resulted in improved liver function tests and reduced tumor markers compared to controls.

Eigenschaften

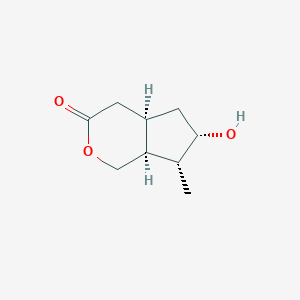

IUPAC Name |

(4aR,6S,7R,7aS)-6-hydroxy-7-methyl-4,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-5-7-4-12-9(11)3-6(7)2-8(5)10/h5-8,10H,2-4H2,1H3/t5-,6-,7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPDXVBIWZBJGSX-XUTVFYLZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC2C1COC(=O)C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](C[C@H]2[C@@H]1COC(=O)C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40447591 | |

| Record name | isoboonein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99946-04-0 | |

| Record name | isoboonein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.